ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate
Description
Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate (CAS: 459817-63-1) is a substituted indole derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.14 g/mol . Structurally, it features a bromine atom at the 6-position, a methyl group at the 7-position, and an ethyl ester moiety at the 2-position of the indole ring. Indole derivatives are critical intermediates in pharmaceutical and materials science due to their versatile reactivity and biological relevance.
Properties
IUPAC Name |
ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOMMOGGIIKFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 5-Bromo-2-Methylphenylhydrazine Hydrochloride
- Starting material: 5-bromo-2-methylphenylhydrazine hydrochloride.
- This intermediate is prepared by bromination of 2-methylphenylhydrazine derivatives, ensuring bromine is introduced at the 5-position (which corresponds to the 6-position in the indole numbering after cyclization).
- The hydrazine hydrochloride salt form is used to improve stability and handling.
Step 2: Formation of Ethyl Pyruvate-5-Bromo-2-Methylphenylhydrazone
- Reactants: 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.
- Molar ratio: 1.0 : 1.0–1.1 (hydrazine hydrochloride : ethyl pyruvate).
- Solvent: Ethanol, with a mass ratio of hydrazine hydrochloride to ethanol of 1.0 : 6.0–10.0.
- The reaction forms the hydrazone intermediate, which is key for subsequent cyclization.
Step 3: Cyclization to Ethyl 6-Bromo-7-Methylindole-2-Carboxylate
- The hydrazone intermediate is reacted with anhydrous zinc chloride as a catalyst.
- Solvent: Ethylene glycol.
- Reaction conditions: Nitrogen atmosphere, temperature between 150°C and 170°C, duration 2.0 to 4.5 hours.
- Molar ratio of hydrazone to zinc chloride: 1.0 : 1.8–2.2.
- Mass ratio of hydrazone to ethylene glycol: 1.0 : 5.0–10.0.
- This step induces cyclization to form the indole ring and ester functionality.
Step 4: Optional Alkaline Hydrolysis to Carboxylic Acid
- The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if needed.
- Conditions: Room temperature, ethanol as solvent, potassium hydroxide or sodium hydroxide as base.
- Example: 24.0 g of ethyl ester reacted with 80 g of 10% sodium hydroxide solution, stirring overnight.
- Post-treatment includes filtration, activated carbon decolorization, acidification with 10% hydrochloric acid, and drying.
- Yield example: 76.0%, purity 98.6% (HPLC), melting point 196–198°C.
Data Table Summarizing Key Reaction Parameters
| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent | Ratios (Molar/Mass) | Temperature (°C) | Time (hours) | Yield/Purity |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methylphenylhydrazine hydrochloride + Ethyl pyruvate | None | Ethanol | Hydrazine:ethyl pyruvate = 1.0:1.0–1.1 (mol); Hydrazine:ethanol = 1.0:6.0–10.0 (mass) | Ambient | Not specified | Intermediate hydrazone formed |
| 2 | Hydrazone intermediate | Anhydrous ZnCl2 (1.8–2.2 mol equiv) | Ethylene glycol | Hydrazone:ethylene glycol = 1.0:5.0–10.0 (mass) | 150–170 | 2.0–4.5 | Ethyl 6-bromo-7-methylindole-2-carboxylate formed |
| 3 | Ethyl ester intermediate | KOH or NaOH (10% aqueous) | Ethanol | Not specified | Room temp | Overnight | Hydrolyzed carboxylic acid (optional) |
Research Findings and Notes
- The use of 5-bromo-2-methylphenylhydrazine hydrochloride as a starting material allows regioselective introduction of the bromine at the 6-position of the indole ring after cyclization.
- Zinc chloride acts as a Lewis acid catalyst facilitating the cyclization via activation of the hydrazone intermediate.
- Ethylene glycol serves as a high-boiling solvent to maintain elevated reaction temperatures needed for efficient cyclization.
- The nitrogen atmosphere prevents oxidation and side reactions.
- Alkaline hydrolysis is a mild and effective method to convert the ethyl ester to the free acid without degrading the sensitive indole structure.
- Purity and structural identity are confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.
- The described synthetic route provides a reliable and scalable method for producing this compound and related derivatives, which are valuable for further medicinal chemistry applications, including HIV-1 integrase inhibitor development.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Dehalogenated indole derivatives.
Hydrolysis: 6-Bromo-7-methyl-1h-indole-2-carboxylic acid.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate, as inhibitors of viral integrases. For example, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting HIV-1 integrase with low IC50 values, indicating strong antiviral activity. The structural modifications at the C6 position have been found to enhance binding interactions with viral components, suggesting that this compound could be optimized for similar applications .
Anticancer Properties
Indole derivatives are also being investigated for their anticancer properties. The presence of halogen substituents, such as bromine in this compound, has been associated with increased cytotoxicity against various cancer cell lines. Research indicates that compounds with indole scaffolds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
The effectiveness of this compound in biological applications can be attributed to its unique structure. The following table summarizes key modifications and their impact on biological activity:
| Modification | Biological Activity | Reference |
|---|---|---|
| Bromination at C6 | Enhanced antiviral activity | |
| Methyl group at C7 | Increased cytotoxicity against cancer cells | |
| Carboxylate group | Essential for integrase binding |
Integrase Inhibitors
A recent study demonstrated that indole derivatives structurally related to this compound effectively inhibit HIV integrase by chelating magnesium ions essential for enzyme activity. This finding underscores the potential of this compound as a lead structure for developing new antiviral drugs targeting HIV .
Anticancer Research
In another investigation, derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis. The study provided insights into how structural modifications could enhance potency and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ethyl ester group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Isomers and Substitution Patterns
The positional arrangement of substituents significantly impacts the electronic and steric properties of indole derivatives. Below is a comparative analysis of ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate and its structural analogs (Table 1):
Table 1: Structural Comparison of this compound and Analogs
| Compound Name | Substituent Positions (Indole Ring) | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 6-Br, 7-Me, 2-COOEt | C₁₂H₁₂BrNO₂ | 459817-63-1 |
| Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | 4-Br, 7-Me, 2-COOEt | C₁₂H₁₂BrNO₂ | 1352908-86-1 |
| Ethyl 2-(4-bromo-1H-indol-1-yl)acetate | 1-CH₂COOEt, 4-Br | C₁₂H₁₂BrNO₂ | 1253926-05-4 |
| 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester | 1-Et, 4-COOMe, 6-Br | C₁₂H₁₂BrNO₂ | 1629880-00-7 |
Key Observations:
Substituent Position Effects :
- Bromine at the 6-position (target compound) versus 4-position (CAS: 1352908-86-1) alters electronic distribution. The 6-Br/7-Me arrangement creates steric hindrance and may direct electrophilic attacks to the 5-position of the indole ring, whereas 4-Br derivatives could favor reactivity at the 5- or 7-positions .
- In ethyl 2-(4-bromo-1H-indol-1-yl)acetate (CAS: 1253926-05-4), bromine at the 4-position and an ester-functionalized side chain at the 1-position suggest distinct reactivity, such as susceptibility to nucleophilic substitution at the 4-Br site .
Functional Group Variations :
Functional Group and Reactivity Comparisons
Carboxylate Esters vs. Carboxamides
This compound’s ester group enables it to act as a precursor for carboxylic acids or amides via hydrolysis. The fluorine atom in the latter compound further modulates electronic properties and metabolic stability .
Bromine as a Reactive Site
Bromine in all compared compounds serves as a handle for cross-coupling reactions. However, its position dictates regioselectivity:
Hydrogen Bonding and Crystallization
While direct crystallographic data are unavailable in the provided evidence, substitution patterns influence hydrogen-bonding networks. For instance, the ester carbonyl in the target compound could act as a hydrogen-bond acceptor, whereas methyl or ethyl groups may disrupt packing efficiency compared to unsubstituted indoles .
Biological Activity
Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article delves into the biological activity of this compound, reviewing recent research findings, case studies, and synthesizing relevant data.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 7-position of the indole ring. The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. The detailed synthesis pathway can be referenced from various studies that outline the methods used to obtain this compound with high purity and yield .
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Notably, compounds in this class have been shown to inhibit HIV integrase, an essential enzyme for viral replication. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions on the indole core can significantly enhance antiviral activity.
Key Findings:
- Inhibition of HIV Integrase : In a study evaluating various indole derivatives, this compound demonstrated promising inhibitory effects against HIV integrase with an IC50 value in the micromolar range .
- Mechanism of Action : The binding mode analysis revealed that the compound interacts with the active site of integrase, potentially through π–π stacking interactions with viral DNA, enhancing its inhibitory effect .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Indoles are known for their antimicrobial activities, and derivatives like this one have been assessed for their efficacy against various bacterial strains.
Case Studies:
- Study on Staphylococcus aureus : Ethyl 6-bromo derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics .
- Broader Spectrum Activity : Other studies have indicated that similar indole derivatives possess activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, reinforcing their potential as broad-spectrum antimicrobial agents .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Q & A
Q. What is the typical synthetic route for ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate?
The compound is synthesized via regioselective bromination of ethyl 7-methylindole-2-carboxylate using brominating agents like N-bromosuccinimide (NBS). Key steps include:
- Dissolving the precursor in a polar solvent (e.g., DMF or CCl₄).
- Adding NBS (1.0–1.2 equivalents) under inert atmosphere (N₂/Ar) at 0–25°C.
- Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient). Yield optimization requires controlling stoichiometry and reaction time to minimize di-brominated byproducts .
Q. Which spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl/ester groups (δ 1.3–4.4 ppm) confirm substitution patterns.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 298.01).
- X-ray crystallography : Single-crystal analysis using SHELXL refines bond angles (e.g., C-Br bond length ~1.89 Å) and resolves positional ambiguities .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation; store at room temperature in airtight, light-protected containers.
- In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do electronic effects influence regioselective bromination of indole derivatives?
Electron-donating groups (e.g., 7-methyl) direct bromination to the para position (C-6). Steric hindrance from substituents (e.g., ester at C-2) limits bromination to accessible sites. Competitive bromination at C-5 can occur, requiring NMR analysis (e.g., NOESY) to distinguish isomers .
Q. What crystallographic methods resolve structural ambiguities in brominated indoles?
Single crystals are grown via vapor diffusion (e.g., ethyl acetate/hexane). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL resolves thermal parameters and occupancy. Disordered atoms are modeled using PART/ISOR constraints .
Q. How can reaction yields be improved during synthesis?
- Temperature control : Slow addition of NBS at −20°C reduces side reactions.
- Solvent selection : DMF enhances solubility but may require post-reaction dilution to prevent decomposition.
- Purification : Gradient elution (ethyl acetate/petroleum ether, 1:3 to 1:1) separates brominated products from unreacted starting material .
Q. What strategies enable functionalization of this compound for medicinal applications?
- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts.
- Ester hydrolysis : Convert to carboxylic acid (6-bromo-7-methyl-1H-indole-2-carboxylic acid) for amidation or salt formation. Derivatives are screened for bioactivity (e.g., anticancer via MTT assays) .
Q. How are reaction mixtures with multiple brominated isomers analyzed?
- ¹H-NMR integration : Compare peak areas of diagnostic protons (e.g., H-5 vs. H-7).
- LC-MS : Separates isomers using C18 columns (acetonitrile/water + 0.1% formic acid).
- Preparative HPLC : Isolates isomers for individual characterization when TLC resolution is poor .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on bromination regioselectivity?
Discrepancies arise from solvent polarity (e.g., DMF vs. CCl₄) and substituent electronic effects. For example, methoxy groups at C-6 may direct bromination to C-5 in non-polar solvents. Validate via DFT calculations (e.g., Fukui indices) to predict reactive sites .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Bromination reaction time | 4–12 hours (25°C) | |
| X-ray refinement (R factor) | 0.056 (SHELXL) | |
| HPLC mobile phase | Acetonitrile:H₂O (70:30) | |
| HRMS accuracy (ppm) | < 2.0 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
